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Compound of Interest

alpha,alpha’-Dimethylpiperazine-
Compound Name:

1,4-diethanol
CAS No.: 7672-76-6

Cat. No.: B3357961

Get Quote
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Target Audience: Researchers, synthetic chemists, and drug development professionals.
Compound Identifiers: 1,4-bis(2-hydroxypropyl)piperazine; CAS Registry Number: 7672-76-6.

Introduction & Strategic Scope

a,0'-Dimethyl-1,4-piperazinediethanol is a highly versatile bis-alkanolamine characterized by a
rigid piperazine core flanked by two flexible 2-hydroxypropyl arms. In drug development, this
structural motif is leveraged to synthesize pH-responsive drug delivery vectors and cationic
gemini surfactants with potent antimicrobial properties. In industrial chemical engineering, it is a
critical component in aqueous two-phase systems (ATPS) designed for the extraction of heat-
stable salts (HSS) during gas sweetening processes.

This application note provides a comprehensive, self-validating protocol for the synthesis of
a,a'-dimethyl-1,4-piperazinediethanol via the propoxylation of piperazine.
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Mechanistic Rationale & Regioselectivity

The synthesis is driven by an epoxide ring-opening reaction. Understanding the causality
behind the reaction conditions is critical for achieving high purity and preventing
polypropoxylation (the formation of extended polyether chains).

» Nucleophilic Attack: The secondary amines of the piperazine ring act as strong nucleophiles.
When introduced to propylene oxide, the reaction proceeds via an SN2 -type mechanism.

» Regioselectivity: Propylene oxide is an unsymmetrical epoxide. Under the inherently basic
conditions provided by piperazine, the nucleophilic nitrogen preferentially attacks the less
sterically hindered terminal carbon ( C3) of the epoxide. This regioselective ring opening
strictly yields a secondary alcohol (the 2-hydroxypropyl group) rather than a primary alcohol.

o Stereochemical Implications: Because propylene oxide possesses a chiral center at C2,
utilizing racemic propylene oxide results in a mixture of stereoisomers. The final product is a
mixture of the (R,R), (S,S) , and the meso (R,S) diastereomers. Quantitative 1H NMR
analysis typically reveals the (R,S) -enantiomer fraction to be approximately 54% ().

o Solvent Causality: The reaction is conducted in a polar protic solvent (methanol or ethanol).
The alcohol solvent stabilizes the zwitterionic transition state of the epoxide ring opening
through hydrogen bonding, significantly accelerating the reaction kinetics compared to non-

polar alternatives.
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Caption: SN2 epoxide ring-opening mechanism and regioselectivity pathway.

Experimental Protocol: A Self-Validating System
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This protocol utilizes a 1:2.05 molar ratio of piperazine to propylene oxide. A slight excess of
the epoxide ensures complete conversion of the secondary amines while minimizing unreacted
starting material.

Safety Warning: Propylene oxide is highly volatile (b.p. 34 °C), flammable, and toxic. All
procedures must be conducted in a well-ventilated fume hood under an inert nitrogen
atmosphere.

Reagents & Equipment

e Reagents: Piperazine (anhydrous, >99%), Propylene oxide (reactive grade, >99.9%),
Anhydrous Methanol (solvent), Nitrogen gas.

e Equipment: 250 mL multi-neck round-bottom flask, magnetic stirrer, highly efficient reflux
condenser (chilled to 5 °C), pressure-equalizing dropping funnel, rotary evaporator.

Step-by-Step Methodology

o System Preparation: Purge the assembled reaction apparatus with nitrogen gas for 15
minutes to ensure a strictly inert atmosphere. This prevents the oxidation of amines and
minimizes moisture absorption, which could lead to the competitive hydrolysis of propylene
oxide into propylene glycol.

» Dissolution: Dissolve 0.10 mol ( 8.61 g ) of anhydrous piperazine in 50 mL of anhydrous
methanol at room temperature ( 20-25 °C ). Ensure complete dissolution before proceeding.

o Controlled Addition: Place 0.205 mol ( 11.91 g ) of propylene oxide into the dropping funnel.
Begin a slow, dropwise addition of the propylene oxide into the vigorously stirred piperazine
solution.

o Self-Validation Checkpoint 1: Monitor the reaction temperature. The ring-opening is
exothermic. If the temperature spikes above 35 °C during addition, reduce the drop rate to
prevent the volatilization of propylene oxide and thermal runaway.

» Reaction Propagation: Once the addition is complete, gradually raise the temperature of the
oil bath to 45-50 °C . The chilled reflux condenser is critical here to prevent the escape of
unreacted propylene oxide. Maintain continuous stirring for 18—20 hours ().
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* Workup & Purification: Transfer the crude reaction mixture to a rotary evaporator. Heat
moderately ( 50 °C ) under reduced pressure to distill off the methanol solvent and any trace
unreacted propylene oxide.

¢ Product Isolation: The final product is isolated as a light yellow, highly viscous liquid or pasty
solid.

o Self-Validation Checkpoint 2: The product should be completely devoid of the sharp,
characteristic amine odor of the starting piperazine.

o Self-Validation Checkpoint 3: Gravimetric conversion should exceed 95%, yielding
approximately 19.5 g of crude product.

1. Preparation

Dissolve Piperazine in Methanol

2. Addition
Dropwise Propylene Oxide (2.05 eq)

3. Reaction
Stir at 45-50 °C for 18-20 hrs

4. Purification
Vacuum Evaporation of Solvent

5. Validation
GC, TLC, and 1H NMR Analysis
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Caption: Experimental workflow for the synthesis of a,a'-dimethyl-1,4-piperazinediethanol.

Analytical Validation

To ensure the structural integrity and purity of the synthesized a,a’-dimethyl-1,4-
piperazinediethanol, the following analytical suite is required:

e Thin Layer Chromatography (TLC): Run against a piperazine standard using a highly polar
eluent (e.g., Dichloromethane:Methanol:Ammonia 80:18:2). Validates the total consumption
of the starting material.

o Gas Chromatography (GC): Assesses the final purity of the compound. A successful
synthesis will yield a GC purity of 297% .

e 1H NMR Spectroscopy ( CDCI3, 400 MHz): Confirms the regioselective formation of the
secondary alcohol.

o Key Chemical Shifts: 3.79-3.86 ppm (multiplet, 2H, HO-CH ), 2.19-2.72 ppm (multiplet,
12H, N-CH2), and 1.12-1.14 ppm (doublet, 6H, J=6.3 Hz , —-CH3).

Quantitative Data Summaries

Table 1: Reagent Stoichiometry for 0.1 Mol Scale Synthesis
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Molecular
. . Volume
Reagent Weight ( Equivalents Moles Mass (g) (mL)
m

g/mol )
Piperazine 86.14 1.00 0.100 8.61 N/A (Solid)
Propylene

_ 58.08 2.05 0.205 11.91 ~14.3

Oxide
Methanol

32.04 Excess N/A N/A 50.0
(Solvent)

20.23
Product 202.29 1.00 0.100 _ N/A
(Theoretical)
Table 2: Physicochemical Properties of the Product ()
Property Value
IUPAC Name 1,1'-(piperazine-1,4-diyl)bis(propan-2-ol)
Molecular Formula C10H22N202
Physical State (at 25 °C) Light yellow, viscous liquid / pasty solid
Solubility Highly soluble in water, methanol, and ethanol
Stereochemistry Mixture of (R,R), (S,S), and meso (R,S) isomers
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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